![molecular formula C20H17BrN4O3 B2944137 N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide CAS No. 941930-21-8](/img/structure/B2944137.png)
N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H17BrN4O3 and its molecular weight is 441.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[3-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an acetylamino group and a pyridazinone moiety, which are known to influence its biological activity. The molecular formula is C16H15BrN2O2, with a molecular weight of approximately 363.21 g/mol.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit antimicrobial properties. A study screening various N-substituted phenyl compounds highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated phenyl groups, particularly bromine, enhances the lipophilicity of these compounds, facilitating membrane penetration and increasing antimicrobial efficacy .
Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
---|---|---|---|
N-(4-chlorophenyl) chloroacetamide | Effective | Moderate | Less effective |
N-(3-bromophenyl) chloroacetamide | Highly effective | Less effective | Moderate |
Antitumor Activity
In vivo studies have indicated that compounds with similar structures can target sigma receptors, which are implicated in various tumor types. For instance, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide showed promising results in imaging tumor uptake in breast cancer models, suggesting that modifications in the structure can enhance selectivity and efficacy against tumors .
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:
- Sigma Receptors : Binding affinity to sigma receptors may play a crucial role in modulating cellular responses in cancer cells.
- Cell Membrane Penetration : The lipophilic nature of the compound aids in crossing cell membranes, enhancing its antimicrobial and antitumor effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of N-substituted phenyl compounds against clinical isolates of MRSA. The results indicated that compounds with bromine substitutions exhibited superior activity compared to their non-halogenated counterparts, reinforcing the importance of structural modifications in enhancing biological activity .
Case Study 2: Antitumor Imaging
A comparative analysis involving [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide demonstrated its potential as a selective imaging agent for breast tumors. The study highlighted that blocking sigma(1) receptors increased the tumor-to-background ratio, suggesting that similar structural analogs could be developed for improved imaging applications in oncology .
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3/c1-13(26)22-16-3-2-4-17(11-16)23-19(27)12-25-20(28)10-9-18(24-25)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNULJAGXFWFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.